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molecular formula C17H13NO2 B8459102 Methyl 3-(8-quinolinyl)benzoate

Methyl 3-(8-quinolinyl)benzoate

Cat. No. B8459102
M. Wt: 263.29 g/mol
InChI Key: OTTUXFTVRGCQCE-UHFFFAOYSA-N
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Patent
US08785473B2

Procedure details

820 mg (3.11 mmol) of methyl 3-(quinolin-8-yl)benzoate was dissolved in 8.2 mL of THF, and a 1N aqueous sodium hydroxide solution (4.7 mL) was added thereto at room temperature. The mixture was stirred at 60° C. for 1.5 hours. Thereafter, the organic solvent was distilled off under reduced pressure, H2O was added to the resulting residue, and then dissolution was conducted. Thereafter, 1N hydrochloric acid was added to the resultant at 0° C., and the pH was adjusted to 4. The precipitated solids were collected by filtration and dried, thereby giving 711 mg of 3-(quinolin-8-yl)benzoic acid (yield: 92%).
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
8.2 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]2[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=2)[C:14]([O:16]C)=[O:15])[CH:4]=[CH:3][CH:2]=1.[OH-].[Na+]>C1COCC1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]2[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=2)[C:14]([OH:16])=[O:15])[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
8.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the organic solvent was distilled off under reduced pressure, H2O
ADDITION
Type
ADDITION
Details
was added to the resulting residue
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
ADDITION
Type
ADDITION
Details
Thereafter, 1N hydrochloric acid was added to the resultant at 0° C.
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 711 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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